![molecular formula C22H23F6N3O2 B578491 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]aMino]- CAS No. 1346683-42-8](/img/structure/B578491.png)

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]aMino]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

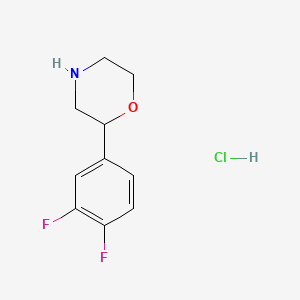

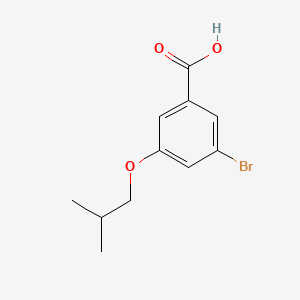

The compound “3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]aMino]-” is a complex organic molecule. It contains a cyclobutene ring, which is substituted with various functional groups including amines and trifluoromethyl groups .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a cyclobutene ring at its core. This ring is substituted with a 3,5-bis(trifluoromethyl)phenyl group and a (1R,2R)-2-(1-pyrrolidinyl)cyclohexyl group, both attached via amino linkages .Scientific Research Applications

Organosoluble Fluorinated Polyimides

Research indicates that novel trifluoromethyl-substituted bis(ether amine) monomers have led to the development of fluorinated polyimides. These materials exhibit high solubility in organic solvents, transparency, low dielectric constants, and excellent thermal stability, making them suitable for applications in microelectronics and as components in high-performance polymers (Chung, Tzu, & Hsiao, 2006).

Semifluorinated Organo-soluble Polyamides

A series of new polyamides synthesized from semifluorinated aromatic diamines and various dicarboxylic acids have shown outstanding solubility, excellent thermal properties, and potential for creating flexible, transparent films. These properties suggest their utility in advanced materials applications, including microelectronics and coatings (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).

Bioreduction Catalysts

A catalyst derived from Burkholderia cenocepacia has demonstrated efficient anti-Prelog’s bioreduction of 3,5-bis(trifluoromethyl) acetophenone, producing (R)-3,5-bis(trifluoromethyl)phenyl ethanol, a key chiral intermediate for pharmaceutical synthesis. This biocatalyst offers a green, sustainable approach to producing chiral alcohols, highlighting the potential of microbial enzymes in organic synthesis and the pharmaceutical industry (Yu, Li, Lu, & Zheng, 2018).

Safety and Hazards

properties

IUPAC Name |

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F6N3O2/c23-21(24,25)12-9-13(22(26,27)28)11-14(10-12)29-17-18(20(33)19(17)32)30-15-5-1-2-6-16(15)31-7-3-4-8-31/h9-11,15-16,29-30H,1-8H2/t15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIYFAISGRLYEW-HOTGVXAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F6N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]aMino]- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578411.png)

![3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid](/img/structure/B578412.png)

![2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B578416.png)

![3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B578417.png)

![6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B578427.png)

![4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B578431.png)